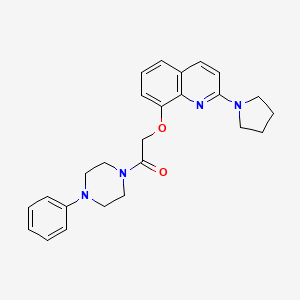
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone is a useful research compound. Its molecular formula is C25H28N4O2 and its molecular weight is 416.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for its ability to modulate neurotransmission, which can influence mood and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The phenylpiperazine component interacts with serotonin receptors, potentially exhibiting antidepressant and anxiolytic effects.
- Dopamine Receptor Interaction : The compound may also affect dopaminergic pathways, which are crucial in the treatment of various neuropsychiatric disorders.
Biological Activity Studies
Several studies have investigated the biological activity of related piperazine derivatives, providing insights into the potential effects of this compound.
Anticonvulsant Activity
A study synthesized various compounds based on the piperazine structure and tested them for anticonvulsant properties using models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). The results indicated that many derivatives exhibited significant anticonvulsant activity, suggesting a promising therapeutic application for seizure disorders .
Case Study: Neuroprotective Effects
Research has shown that compounds similar to this compound may exert neuroprotective effects through antioxidant mechanisms. For instance, pyrrolidine derivatives have been noted to enhance brain health by reducing oxidative stress markers .
Data Table: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Preliminary studies suggest that the compound has favorable absorption characteristics, but further investigations are needed to assess its metabolism and potential toxic effects.
Toxicological Assessments
Toxicity studies involving related piperazine compounds have shown varying degrees of neurotoxicity. For example, some derivatives were evaluated using the rotarod test to assess motor coordination and toxicity levels .
属性
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-24(29-17-15-27(16-18-29)21-8-2-1-3-9-21)19-31-22-10-6-7-20-11-12-23(26-25(20)22)28-13-4-5-14-28/h1-3,6-12H,4-5,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMVCKATHISUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














